molecular formula C21H19Cl2N5O2 B12519455 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol

2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol

Cat. No.: B12519455
M. Wt: 444.3 g/mol
InChI Key: GKJCVYLDJWTWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol is a crystalline compound known for its potential use as a fibroblast growth factor receptor (FGFR) inhibitor. This compound has shown promise in the treatment of cancer due to its ability to inhibit specific molecular pathways involved in tumor growth and progression .

Preparation Methods

The synthesis of 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol involves several steps. The key starting materials include 3,5-dichloropyridine and indazole derivatives. The synthetic route typically involves:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a tool for studying cellular pathways and mechanisms.

    Medicine: Its primary application is in cancer research, where it acts as an FGFR inhibitor, potentially leading to new cancer therapies.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol involves inhibition of the FGFR pathway. By binding to the FGFR, it prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased cancer cell apoptosis .

Properties

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

IUPAC Name

2-[4-[2-[5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)

InChI Key

GKJCVYLDJWTWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.